

An In-depth Technical Guide to 2-Ethylpyrazine (CAS: 13925-00-3)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Ethylpyrazine** (CAS Number: 13925-00-3), a heterocyclic aromatic compound widely utilized in the food and fragrance industries. This document collates critical data on its chemical and physical properties, safety and handling, and applications. Detailed experimental protocols for its synthesis and analytical quantification are presented, alongside visualizations of key workflows and a proposed metabolic pathway to support further research and development.

Introduction

2-Ethylpyrazine is a member of the pyrazine class of organic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[1] It is a volatile compound naturally formed in various cooked or roasted foods through the Maillard reaction between sugars and amino acids.[2][3] Its distinctive nutty, roasted, and cocoa-like aroma makes it a valuable flavoring agent.[4][5] Beyond its sensory applications, **2-ethylpyrazine** is recognized as an endogenous metabolite and is a subject of interest in agricultural and pharmaceutical research.[6][7][8] This guide serves as a technical resource, consolidating key data and methodologies for professionals working with this compound.

Chemical and Physical Properties



The fundamental properties of **2-Ethylpyrazine** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
IUPAC Name	2-ethylpyrazine	[9]
Synonyms	Ethylpyrazine, 2-Ethyl-1,4- diazine	[2][10]
CAS Number	13925-00-3	[4]
Molecular Formula	C ₆ H ₈ N ₂	[2]
Molecular Weight	108.14 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[11][12]
Odor	Nutty, roasted, musty, cocoa, peanut butter	[2][4]
Boiling Point	152-153 °C at 760 mmHg	[4][10]
Density	0.984 g/mL at 25 °C	[4]
Refractive Index (n20/D)	1.498 - 1.500	[4][11]
Flash Point	43 °C (109.4 °F)	[4][10]
Solubility	Freely soluble in water, organic solvents, and oils	[2][13]
LogP	0.69	[2]

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of **2-Ethylpyrazine**.



Spectrum Type	Key Data Points	Reference(s)
¹ H NMR (90 MHz, CDCl ₃)	Shifts [ppm]: 8.50, 8.48, 8.41, 8.40, 8.38, 2.99, 2.90, 2.82, 2.73, 1.42, 1.40, 1.34, 1.32, 1.25	[9]
¹³ C NMR (25.16 MHz, CDCl ₃)	Shifts [ppm]: 158.86, 144.20, 144.00, 142.17, 28.68, 13.36	[9]
Mass Spectrum (EI)	Key m/z peaks: 107.0, 108.0, 80.0, 53.0, 52.0	[9]

Applications

2-Ethylpyrazine has a range of applications stemming from its distinct sensory properties and chemical nature.

- Flavor and Fragrance: It is extensively used as a flavoring agent in foods to impart roasted, nutty, and cocoa notes to products like coffee, baked goods, and beverages.[5][6] In perfumery, it adds warm and gourmand notes to fragrance compositions.[5]
- Pharmaceutical Research: It serves as a reagent or intermediate in the synthesis of pharmaceutical compounds, such as pyrazinoic acid derivatives.[14][15] The broader class of pyrazines is explored for various biological activities, including antimicrobial effects.[16]
- Agricultural Applications: There are mentions of its use as a plant growth regulator, aimed at improving crop development and yield.

Safety and Handling

Proper handling of **2-Ethylpyrazine** is crucial due to its hazardous properties. The following table summarizes key safety information derived from Safety Data Sheets (SDS).



Safety Aspect	Information	Reference(s)
GHS Hazard Class	Flammable liquids (Category 3), Acute toxicity, Oral (Category 4), Skin Irritation, Serious Eye Damage, Respiratory Irritation.	[17][18]
Hazard Statements	H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.	[17]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[17][18]
Storage	Store in a well-ventilated place. Keep cool. Keep container tightly closed in a dry area away from heat and sources of ignition.	[18]



Incompatible Materials	Strong oxidizing agents, Strong acids.	[10]
Personal Protective Equipment (PPE)	Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.	[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **2-Ethylpyrazine**.

Chemical Synthesis Protocol (General Method)

While various specific routes exist, a common approach to synthesizing substituted pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. This protocol describes a general, one-pot procedure adaptable for **2-ethylpyrazine** synthesis.

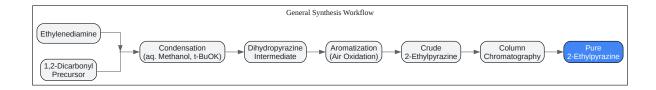
Materials:

- Ethylenediamine
- 1,2-Dicarbonyl precursor (e.g., a compound that can yield 1-phenyl-1,2-propanedione or similar reactant that can be modified to have an ethyl group)
- Potassium tert-butoxide (t-BuOK) or another suitable base/catalyst
- Aqueous Methanol
- Silica Gel for column chromatography
- Petroleum ether and Ethyl acetate (for elution)

Procedure:



- Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl precursor (2 mmol) in aqueous methanol (3 mL). Stir the solution with a magnetic stirrer until homogeneous.
- Condensation: Add an equimolar amount of ethylenediamine (2 mmol) to the solution, followed by a catalytic amount of t-BuOK (e.g., 10 mg, 0.08 mmol).[7]
- Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction
 progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials
 are consumed. The reaction involves the formation of a dihydropyrazine intermediate, which
 subsequently aromatizes.[7]
- Work-up: Once the reaction is complete, evaporate the methanol under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel. Use a gradient
 of petroleum ether and ethyl acetate as the eluent to isolate the 2-Ethylpyrazine.



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General workflow for pyrazine synthesis.

Analytical Quantification Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the identification and quantification of volatile pyrazines in complex matrices like food.

Instrumentation:

Gas Chromatograph with a Mass Selective Detector (MSD)



- Headspace Autosampler with Solid-Phase Microextraction (SPME) capability
- GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness).[6]

Sample Preparation (Headspace SPME):

- Sample Aliquoting: Place a measured amount of the sample (e.g., 5 g of a solid, 5 mL of a liquid) into a 20 mL headspace vial.
- Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber, which is effective for a broad range of analytes.
- Extraction: Place the vial in a heating block (e.g., 60-65°C). Expose the SPME fiber to the sample's headspace for a defined period (e.g., 30 minutes) to allow volatile compounds to adsorb onto the fiber.
- Desorption: Retract the fiber and immediately inject it into the GC inlet for thermal desorption of the analytes.

GC-MS Parameters:

- Injector Temperature: 230-250°C.[6][8]
- · Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[6]
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 240°C at a rate of 10-15°C/min.
 - Final hold at 240°C for 10 minutes.[6] (Note: This program should be optimized based on the specific column and sample matrix.)
- MS Transfer Line Temperature: 250°C.[6]

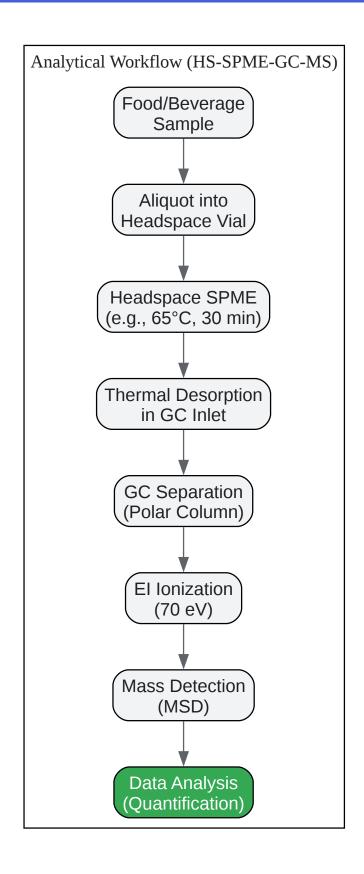






- Ion Source Temperature: 230°C.[8]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions like m/z 107 and 108.





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Workflow for **2-Ethylpyrazine** analysis.



Metabolism and Biological Pathways

2-Ethylpyrazine is classified as an endogenous metabolite, though its specific metabolic pathways in humans are not fully elucidated.[4][8] Research on structurally similar pyrazines and biosynthetic studies in microorganisms provide insight into its likely metabolic fate.

Proposed Metabolic Pathways:

- Biosynthesis: In microorganisms, it has been shown that simple alkylpyrazines can be
 derived from amino acids. Specifically, 2-ethylpyrazine is proposed to be derived from Lserine.[16][17] This process involves a series of enzymatic reactions including dehydration,
 deamination, and condensation.
- Catabolism (Oxidation): Studies on the related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine in rats have shown that metabolism occurs primarily via oxidation of the aliphatic side-chains to form carboxylic acid derivatives.[10] It is highly probable that 2-ethylpyrazine undergoes a similar biotransformation, where the ethyl group is oxidized first to an alcohol, then to an aldehyde, and finally to pyrazine-2-carboxylic acid, which can be further metabolized or excreted.



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Proposed metabolic fate of **2-Ethylpyrazine**.

Conclusion

2-Ethylpyrazine is a chemically significant molecule with well-established roles in the flavor and fragrance sectors. Its presence as a natural metabolite and its potential use in other industries warrant a thorough understanding of its properties and behavior. The data and protocols compiled in this guide offer a robust foundation for researchers, scientists, and drug development professionals to safely handle, analyze, and explore the applications of this



versatile compound. Further research is needed to fully delineate its metabolic pathways and biological activities in humans.

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